ethyl 2-[(4E)-4-(2,4-diethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include 2,4-diethoxybenzaldehyde, ethyl acetoacetate, and thiosemicarbazide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of chemical waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-[(4E)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- **ETHYL 2-[(4E)-4-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific substituents and the resulting biological activities. The presence of the 2,4-diethoxyphenyl group may confer distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H25N3O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(2,4-diethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H25N3O5S/c1-6-28-16-10-9-15(18(12-16)29-7-2)11-17-13(4)24-25(20(17)26)22-23-14(5)19(31-22)21(27)30-8-3/h9-12H,6-8H2,1-5H3/b17-11+ |
InChI Key |
GQRQSLYKDXHWPP-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.